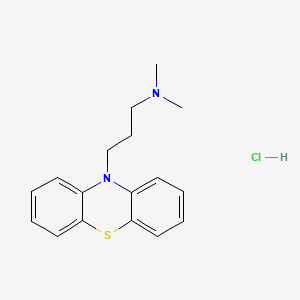

プロマジン塩酸塩

概要

説明

プロマジン塩酸塩は、主に抗精神病薬および鎮静薬として使用されるフェノチアジン誘導体です。脳内のドーパミン受容体を遮断することで、統合失調症やその他の精神病を管理する効果があることが知られています。 プロマジン塩酸塩は、獣医学では鎮静剤としても使用されています .

科学的研究の応用

プロマジン塩酸塩は、科学研究でさまざまな用途があります。

化学: 薬物-界面活性剤混合物の集合挙動と物理化学的パラメータを研究するために使用されます.

生物学: プロマジン塩酸塩は、生物学的膜やタンパク質との相互作用に関する研究で使用されています。

作用機序

プロマジン塩酸塩は、脳内のドーパミン受容体を遮断することで効果を発揮します。ドーパミンは、脳細胞間でシグナルを伝達する神経伝達物質です。 これらの受容体を遮断することで、プロマジン塩酸塩は精神病の症状をコントロールし、興奮を軽減します . また、弱い抗コリン作用と抗ヒスタミン作用も持ち、鎮静効果に貢献しています .

生化学分析

Biochemical Properties

Promazine hydrochloride acts by blocking a variety of receptors in the brain, particularly dopamine receptors . Dopamine is a crucial neurotransmitter involved in transmitting signals between brain cells . The interaction between Promazine hydrochloride and dopamine receptors plays a significant role in its biochemical reactions .

Cellular Effects

Promazine hydrochloride’s primary cellular effect is the reduction of over-stimulation of dopamine receptors . This action helps control conditions like psychotic illness . It has weak extrapyramidal and autonomic side effects, which leads to its use in the elderly, for restless or psychotic patients .

Molecular Mechanism

The molecular mechanism of Promazine hydrochloride is complex, involving antagonism of receptors for several neurotransmitters . The drug’s antipsychotic effect is most likely due to antagonism of dopamine and serotonin 5-HT2 receptors .

Dosage Effects in Animal Models

In veterinary medicine, Promazine hydrochloride is used as a pre-anesthesia injection in horses . It does not provide analgesia and is not a very strong sedative, hence it is used combined with opioids or α2 adrenoreceptor agonists, such as clonidine, or both . Side effects at high doses may include low blood pressure and fast heart rate .

Metabolic Pathways

Promazine hydrochloride is subject to considerable first-pass metabolism, resulting in significant plasma concentration variations between patients . N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of Promazine hydrochloride, followed by S5-oxidation .

Transport and Distribution

It is known that the drug is extensively metabolized in the liver , suggesting that it may be transported and distributed via the circulatory system.

Subcellular Localization

Given its mechanism of action involving the blocking of dopamine receptors in the brain , it can be inferred that the drug may localize to regions of the cell where these receptors are present

準備方法

合成経路と反応条件: プロマジン塩酸塩の合成には、いくつかの段階が必要です。

ジエチルアミンとエポキシプロパンの反応: この反応により、1-ジエチルアミノ-2-プロパノールが生成されます。

塩化スルホキシドとトルエンとの反応: 次に、1-ジエチルアミノ-2-プロパノールを塩化スルホキシドとトルエンと反応させて、1-ジエチルアミノ-2-クロロプロパンを得ます。

フェノチアジンとの反応: 1-ジエチルアミノ-2-クロロプロパンをフェノチアジンと反応させて、粗製プロマジンを生成します。

精製と塩形成: 粗製プロマジンを精製し、塩酸で塩形成して、プロマジン塩酸塩を得ます.

工業的生産方法: 工業的な環境では、高純度のプロマジン塩酸塩の生産には、以下の手順が含まれます。

アセトンへの溶解: プロマジン塩基をアセトンに溶解します。

脱色: 薬用活性炭を加えて脱色します。

結晶化: 乾燥塩酸ガスを導入して、溶液をろ過し結晶化します。

化学反応の分析

反応の種類: プロマジン塩酸塩は、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: プロマジン塩酸塩は、酸化されてプロマジンS-オキシドを生成する可能性があります.

還元: 特定の条件下で還元される可能性がありますが、詳細な還元経路はあまり記録されていません。

置換: プロマジン塩酸塩は、特にフェノチアジン環構造を含む置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 酸性媒体中のナトリウムN-ブロモベンゼンスルホンアミド(ブロマミン-B)は、酸化に一般的に使用されます.

置換: さまざまなハロゲン化剤と求核剤を置換反応に使用できます。

主な生成物:

類似化合物との比較

プロマジン塩酸塩は、クロルプロマジンなどの他のフェノチアジン誘導体と似ています。

クロルプロマジン: 両方とも抗精神病作用がありますが、クロルプロマジンの方が強力です.

独自性: プロマジン塩酸塩は、抗精神病作用と鎮静作用を組み合わせている点が特徴であり、さまざまな環境における精神病障害と興奮の両方を管理するのに適しています .

類似化合物:

- クロルプロマジン

- プロピオマジン

- プロメタジン

特性

IUPAC Name |

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046949 | |

| Record name | Promazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53-60-1 | |

| Record name | Promazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Promazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16EOR79U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

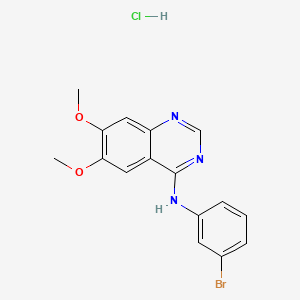

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)